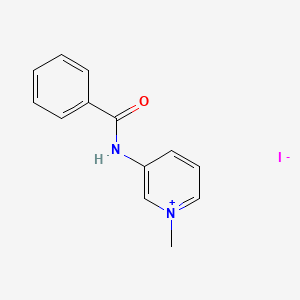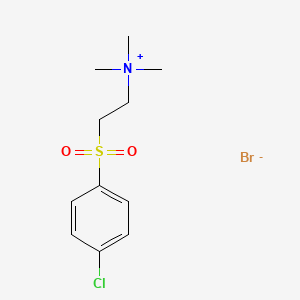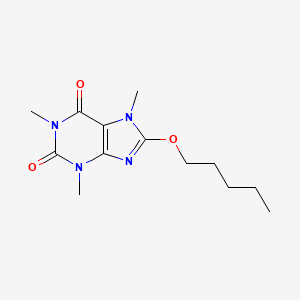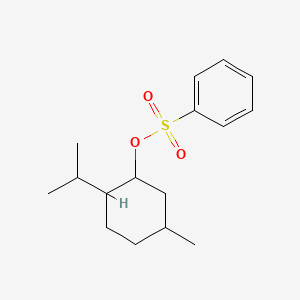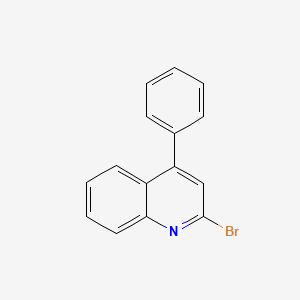![molecular formula C13H12O3 B13999656 2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
2-[3-(2-Furyl)phenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Furyl)phenyl]-1,3-dioxolane is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are known for their stability and versatility in various chemical reactions. The presence of both a furan ring and a dioxolane ring in its structure makes it an interesting subject for research in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves the use of efficient and chemoselective catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . This method is preferred due to its high yield and selectivity.
化学反応の分析
Types of Reactions
2-[3-(2-Furyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 and OsO4.
Reduction: Using reducing agents like LiAlH4 and NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
科学的研究の応用
2-[3-(2-Furyl)phenyl]-1,3-dioxolane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[3-(2-Furyl)phenyl]-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
類似化合物との比較
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the furan ring.
2-Furyl-1,3-dioxolane: Similar but with different substitution patterns on the dioxolane ring.
Uniqueness
2-[3-(2-Furyl)phenyl]-1,3-dioxolane is unique due to the presence of both a furan ring and a dioxolane ring in its structure. This dual-ring system provides enhanced stability and reactivity compared to other similar compounds .
特性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
2-[3-(furan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H12O3/c1-3-10(12-5-2-6-14-12)9-11(4-1)13-15-7-8-16-13/h1-6,9,13H,7-8H2 |
InChIキー |
XVAXJWNKXXTMFS-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


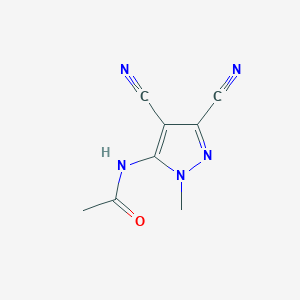
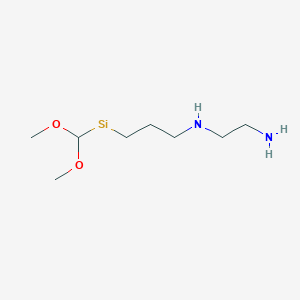
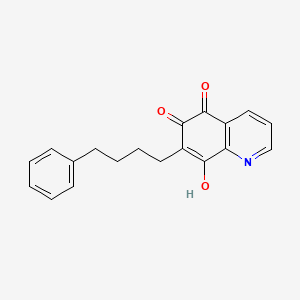
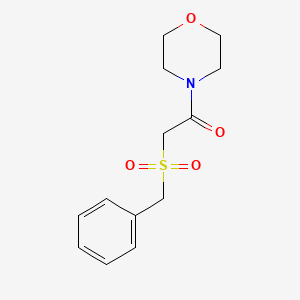
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
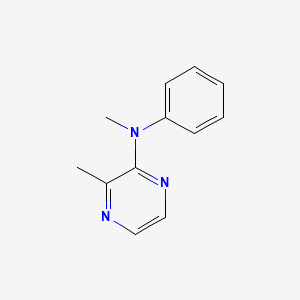
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
